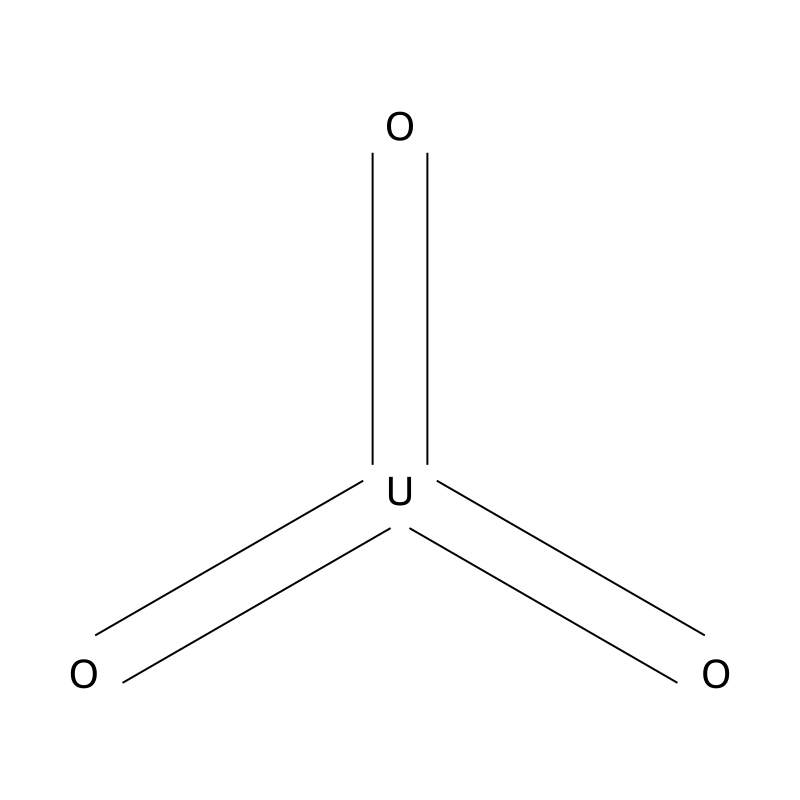Uranium trioxide
O3U

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
O3U
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Uranium trioxide, with the chemical formula , is a significant compound of uranium, primarily known for its role in nuclear fuel cycles and various chemical processes. It exists in several polymorphic forms, including alpha, beta, and gamma types, which differ in their structural arrangements and properties. Uranium trioxide is a yellow or greenish powder that is relatively stable at room temperature but can decompose at elevated temperatures to form uranium dioxide or uranium trioxide hydrate.
Uranium trioxide exhibits a range of chemical reactivity. Key reactions include:
- Reduction to Uranium Dioxide: Uranium trioxide can be reduced to uranium dioxide () using hydrogen or carbon monoxide as reducing agents. The reduction process typically occurs in two stages:
- Reactions with Halogenated Compounds: At temperatures around 400 °C, uranium trioxide reacts with freon-12 to produce chlorine, phosgene, carbon dioxide, and uranium tetrafluoride () .
- Dissolution in Acids: When dissolved in strong acids like nitric acid (), uranium trioxide forms soluble uranyl nitrate complexes, which are crucial for nuclear fuel reprocessing .
The biological activity of uranium compounds, including uranium trioxide, has been a subject of extensive research due to their potential health impacts. Uranium trioxide is classified as a heavy metal and can exhibit both chemical toxicity and radiotoxicity. Studies indicate that exposure to uranium compounds can lead to nephrotoxicity, affecting kidney function due to the accumulation of uranium in renal tissues. The long-term effects of such exposure are still under investigation, emphasizing the need for careful handling and regulation of uranium compounds in industrial applications.
Uranium trioxide can be synthesized through several methods:
- Oxidation of Uranium Tetraoxide: Uranium tetraoxide () can be oxidized at temperatures around 500 °C in the presence of oxygen .
- Thermal Decomposition: The thermal decomposition of uranyl nitrate hexahydrate at approximately 450 °C results in the formation of pure beta-uranium trioxide .
- Hydrolysis of Uranyl Salts: The hydrolysis of various uranyl salts also leads to the formation of uranium trioxide under controlled conditions.
Uranium trioxide has several applications primarily linked to the nuclear industry:
- Nuclear Fuel Production: It serves as an intermediate in the production of nuclear fuel pellets.
- Radiation Shielding: Due to its density and radiation absorption properties, it is used in radiation shielding materials.
- Catalysts: Certain forms of uranium trioxide are utilized as catalysts in
Research indicates that uranium oxides, including uranium trioxide, interact with various nitrogen oxides under specific conditions. For instance, interactions with dinitrogen tetroxide have been studied extensively, revealing complex reaction pathways that can lead to the formation of nitrosonium complexes . These interactions are influenced by temperature and the specific physical form of the uranium oxide.
Uranium trioxide shares similarities with several other uranium oxides. Here are some comparable compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Uranium Dioxide | More stable than ; used in nuclear fuels | |
| Uranium Tetraoxide | Intermediate product; less reactive than | |
| Uranium Pentoxide | Less common; exhibits unique oxidation states |
Uniqueness of Uranium Trioxide
Uranium trioxide is unique due to its specific oxidation state (+6), which makes it a crucial intermediate in nuclear fuel processing. Its ability to form various hydrates and its distinct polymorphic forms further enhance its significance in both industrial applications and research contexts.
Other CAS
1344-58-7








